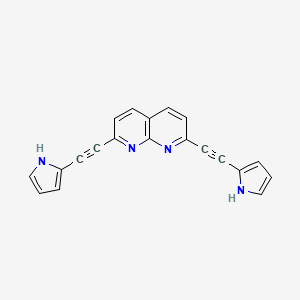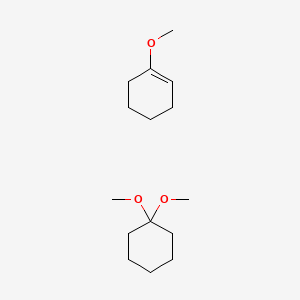
(S)-叔丁基 3-甲基-1,4-二氮杂环庚烷-1-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol . It is a chiral compound, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
科学研究应用
(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of various fine chemicals and specialty materials.
准备方法
Synthetic Routes and Reaction Conditions
One practical synthesis method involves the use of chiral starting materials to ensure the desired stereochemistry . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is scaled up to multikilogram quantities. This involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high purity and yield .
化学反应分析
Types of Reactions
(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
作用机制
The mechanism of action of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into these targets in a specific orientation, which can modulate their activity. This modulation can lead to various biological effects, depending on the target and the pathway involved .
相似化合物的比较
Similar Compounds
®-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate: The enantiomer of the compound, with a different three-dimensional arrangement.
Tert-butyl 1,4-diazepane-1-carboxylate: A similar compound without the methyl group.
1,4-Diazepane: The parent compound without the tert-butyl and methyl groups.
Uniqueness
(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is unique due to its specific chiral configuration and the presence of both tert-butyl and methyl groups. These features contribute to its specific reactivity and interactions with molecular targets, making it valuable in various applications .
属性
IUPAC Name |
tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTFCUXOVITPHU-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCN1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid](/img/structure/B562511.png)



![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/new.no-structure.jpg)
![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)





